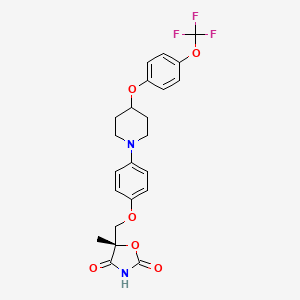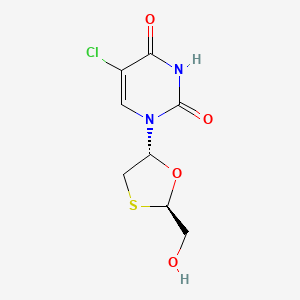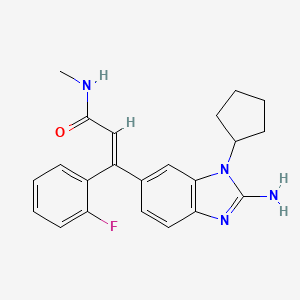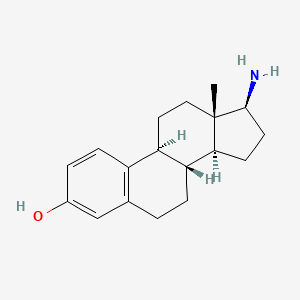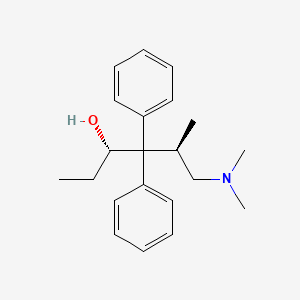
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- is a chiral alcohol compound with a complex structure. It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone. The compound’s stereochemistry is defined by the (3S,5R) configuration, which contributes to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- typically involves multi-step organic reactions. One common approach is the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. The reaction conditions often include:
Catalysts: Chiral catalysts such as BINAP-Ru complexes.
Solvents: Organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Controlled temperatures ranging from -20°C to room temperature.
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired enantiomeric purity.
化学反応の分析
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC (Pyridinium chlorochromate).
Reducing Agents: NaBH4, LiAlH4.
Solvents: THF, DCM, ethanol.
Temperature: Reactions are typically conducted at room temperature or under reflux conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of new substituted derivatives.
科学的研究の応用
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules.
類似化合物との比較
Similar Compounds
3-Hexanol, 5-methyl-: A simpler analog without the dimethylamino and diphenyl groups.
(3S,5R)-3-Chloro-5-methylcyclohexene: A structurally related compound with a chloro group instead of the dimethylamino group.
Uniqueness
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5R)-(+)- is unique due to its specific stereochemistry and the presence of both dimethylamino and diphenyl groups
特性
CAS番号 |
26533-05-1 |
|---|---|
分子式 |
C21H29NO |
分子量 |
311.5 g/mol |
IUPAC名 |
(3S,5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
InChIキー |
UKKMLFPHCPRNJI-PXNSSMCTSA-N |
異性体SMILES |
CC[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C)O |
正規SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





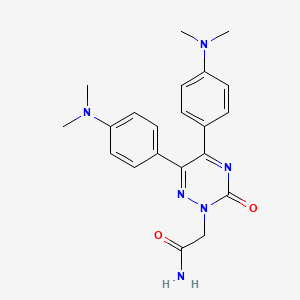
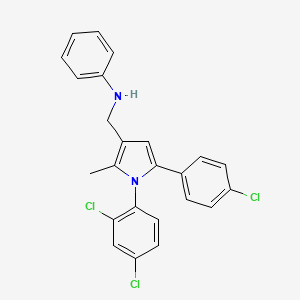
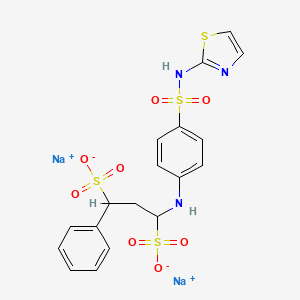
![13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784359.png)
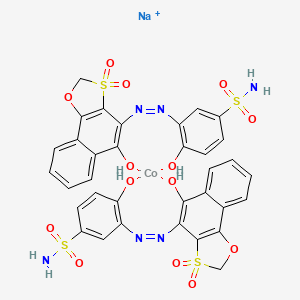
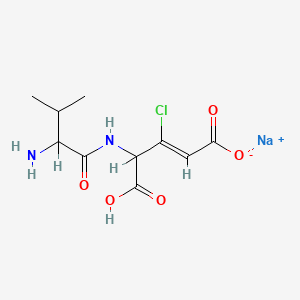
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
